2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
Description
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h1-3,5,11H,4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWLHQSTMVOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitBreakpoint Cluster Region-Abelson (Bcr-Abl) and Histone Deacetylase (HDAC) . These proteins play crucial roles in cell proliferation and gene expression, respectively.
Mode of Action
Compounds with similar structures have been shown to inhibit bcr-abl and hdac. Inhibition of these targets can lead to decreased cell proliferation and altered gene expression, which can have therapeutic effects in conditions such as cancer.
Biochemical Pathways
Inhibition of bcr-abl and hdac can affect multiple pathways involved in cell proliferation and gene expression. These changes can lead to cell cycle arrest and apoptosis, which are beneficial in the treatment of cancer.
Result of Action
Similar compounds have been shown to have potent antiproliferative activities against human leukemia and prostate cancer cell lines. This suggests that 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide may also have anticancer properties.
Biochemical Analysis
Biochemical Properties
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting downstream signaling events.
Cellular Effects
The effects of this compound on cells are diverse and profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways that promote cell growth and survival. Furthermore, this compound can induce apoptosis, or programmed cell death, in certain cell types, thereby reducing the viability of cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. Additionally, this compound can modulate the activity of kinases, thereby affecting various signaling pathways involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects, such as liver toxicity and gastrointestinal disturbances. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution. This compound may also accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can affect cellular metabolism and energy production.
Biological Activity
2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological significance, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is a key pharmacophore in drug design. The presence of a furan moiety enhances its biological profile. Various synthetic pathways have been explored to obtain this compound, often involving reactions such as condensation and cyclization with furan derivatives and sulfonamides.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 0.65 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 1.98 | Inhibition of Bcl-2 protein |
| A431 (Skin Cancer) | <1 | Disruption of cell cycle |
The anticancer activity is attributed to its ability to induce apoptosis in cancer cells, as evidenced by flow cytometry assays indicating dose-dependent effects on cell viability .
2. Antimicrobial Activity
Thiazole derivatives have also exhibited antimicrobial properties. Studies indicate that this compound displays inhibitory effects against various bacterial strains:
| Microorganism | MIC (mM) |
|---|---|
| Candida albicans | 3.92–4.01 |
| Aspergillus niger | 4.01–4.23 |
The mechanism involves interference with microbial cell wall synthesis and metabolic pathways, making it a candidate for further development as an antifungal agent .
3. Antioxidant Activity
The antioxidant potential of thiazole compounds has been well-documented. This compound has shown promising results in scavenging free radicals:
| Assay Type | Activity |
|---|---|
| DPPH Scavenging | Significant |
| Nitric Oxide Scavenging | Moderate |
This antioxidant activity contributes to its protective effects against oxidative stress-related damage in cells .
Case Studies
In a recent study, the compound was tested against human leukemia cell lines, demonstrating superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study highlighted the potential of thiazole derivatives in overcoming drug resistance commonly seen in cancer therapy .
Another case involved evaluating the antimicrobial efficacy against clinical isolates of fungi and bacteria, where the compound showed enhanced activity compared to existing antifungal agents, suggesting its utility in treating resistant infections .
Scientific Research Applications
Synthetic Pathways
The synthesis of 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide typically involves several steps:
- Formation of Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors such as thiourea and α-haloketones.
- Substitution Reactions : The introduction of the furan moiety and the sulfonamide group is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
These synthetic methods are crucial for producing compounds with specific biological activities.
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Anticancer Potential
Research highlights the anticancer properties of thiazole derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, some thiazoles demonstrated IC50 values in the micromolar range against human lung adenocarcinoma cells . The mechanism often involves inducing apoptosis in cancer cells through various pathways, making these compounds valuable in cancer therapy.
Anti-inflammatory Properties
Thiazole-based compounds have also been studied for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is essential for developing treatments for chronic inflammatory diseases .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Efficacy : A study evaluated the efficacy of synthesized thiazoles against multidrug-resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .
- Cancer Cell Line Studies : In vitro studies on human glioblastoma and melanoma cell lines showed that specific thiazole derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .
- Inflammation Models : Animal models treated with thiazole derivatives demonstrated reduced inflammation markers, supporting their use in developing anti-inflammatory drugs .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substitutions
Several compounds share the thiazole-5-sulfonamide core but differ in substituents:
Key Differences :
Thiazolylsulfonamides with Alkyl/Amino Substituents
Compounds from carbonic anhydrase inhibitor studies ():
| Compound Name | Substituents | Molecular Weight (g/mol) | Biological Activity (IC₅₀) |
|---|---|---|---|
| 4-Methyl-2-(methylamino)thiazole-5-sulfonamide (4a) | 4-Methyl, methylamino | 208.01 | Carbonic anhydrase inhibition (nanomolar range) |
| N-Cyclopropyl-4-methyl-2-(methylamino)thiazole-5-sulfonamide (4f) | Cyclopropyl, 4-methyl | 248.04 | Improved isoform selectivity due to cyclopropyl |
| Target Compound | Furan-2-ylmethyl | 275.31 | Not reported; furan may modulate isoform specificity. |
Key Differences :
- Alkyl groups (e.g., methyl in 4a) increase hydrophobicity, while the furan-2-ylmethyl group introduces polarity and π-stacking capacity.
Sulfonamide-Containing Pharmaceuticals
Nimesulide and furosemide share sulfonamide functional groups but differ in core structures:
Key Differences :
- The thiazole core in the target compound distinguishes it from the phenyl/benzoic acid scaffolds of Nimesulide and Furosemide.
- Furan substitution in both the target compound and Furosemide may confer similar metabolic pathways or toxicity risks (e.g., hypersensitivity reactions) .
Preparation Methods
Hantzsch Synthesis
- The most classical and widely used method for preparing 2-aminothiazoles is the Hantzsch synthesis, first reported in 1887.
- This involves the condensation of α-halo carbonyl compounds with thioureas or thioamides, often facilitated by bromine or iodine as condensing agents.
- Variations include the use of catalysts such as silica chloride, ammonium 12-molybdophosphate, or ionic liquids to improve yields and reaction conditions.
- The mechanism involves nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halogenated carbonyl compound, followed by ring closure and dehydration to form the thiazole ring.
Other Classical Methods
- Cook–Heilbron Method : Aminonitriles react with carbon disulfide to yield 2,4-disubstituted 5-aminothiazoles.
- Robinson–Gabriel Cyclization : Cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide.
- Direct Cyclization : Carbonyl compounds and thiourea can be combined directly in the presence of bromine to form thiazole rings.
Modern and Green Synthetic Approaches
- Copper-catalyzed oxidative cyclizations using aldehydes, amines, and sulfur with molecular oxygen as an oxidant.
- Microwave-assisted synthesis to reduce reaction times and improve purity.
- One-pot multi-component reactions combining α-nitro epoxides, potassium thiocyanate, and primary amines to yield polysubstituted 2-aminothiazoles.
- Use of tribromoisocyanuric acid for α-halogenation of β-keto esters followed by cyclization with thiourea in aqueous media.
Specific Preparation of 2-Amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide
While direct literature specifically detailing the preparation of this compound is limited, the compound can be logically synthesized by adapting known methods for 2-aminothiazole derivatives, incorporating sulfonamide and furan-2-ylmethyl moieties.
Proposed Synthetic Route
Synthesis of 2-Amino-4-methylthiazole-5-sulfonamide Core:
- Start from α-halo carbonyl compounds bearing a methyl substituent at position 4.
- React with thiourea under Hantzsch conditions to form the 2-aminothiazole ring.
- Sulfonamide group introduction can be achieved by sulfonation of the thiazole ring or by using sulfonyl chlorides in the presence of amines.
Introduction of the Furan-2-ylmethyl Substituent:
- The amino group at position 2 can be functionalized by N-alkylation using furan-2-ylmethyl halides (e.g., furan-2-ylmethyl bromide).
- This step typically requires a base such as potassium carbonate or sodium hydride in a polar aprotic solvent to facilitate nucleophilic substitution.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hantzsch condensation | α-Halo carbonyl + thiourea, Br2 or I2, solvent (ethanol, acetonitrile) | 60-85 | Catalyst choice affects yield and time |
| Sulfonamide formation | Sulfonyl chloride + amine, base (triethylamine), solvent (dichloromethane) | 70-90 | Mild conditions to preserve thiazole ring |
| N-Alkylation with furan-2-ylmethyl halide | Base (K2CO3), solvent (DMF), 50-80°C, 6-12 h | 65-80 | Avoids over-alkylation, controlled stoichiometry |
Summary Table of Preparation Methods for 2-Aminothiazole Derivatives Relevant to Target Compound
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Halo carbonyl + Thiourea | Br2/I2, solvents, catalysts | High yield, well-established | Requires halogenated precursors |
| Cook–Heilbron | Aminonitrile + CS2 | Mild heating | Simple, selective | Limited substrate scope |
| Microwave-Assisted | Thiourea + α-halo ketones | Microwave irradiation | Rapid, high purity | Requires specialized equipment |
| One-Pot α-Halogenation + Cyclization | β-Keto esters + Tribromoisocyanuric acid + Thiourea | Aqueous medium, mild temp | Green, one-pot | Reagent availability |
| N-Alkylation (Post-ring formation) | Amino-thiazole + Furan-2-ylmethyl halide | Base, polar aprotic solvent | Selective N-substitution | Possible side reactions |
Q & A
Q. What are the established synthetic routes for 2-amino-N-(furan-2-ylmethyl)thiazole-5-sulfonamide?
The synthesis typically involves multi-step reactions focusing on constructing the thiazole core and introducing the sulfonamide and furan-methyl substituents. Key steps include:
- Thiazole ring formation : Cyclization of α-haloketones (e.g., chloroacetaldehyde) with thiourea under acidic conditions to generate the 2-aminothiazole scaffold .
- Functionalization : Subsequent sulfonylation at the 5-position using sulfonyl chlorides, followed by alkylation of the amine group with furan-2-ylmethyl bromide .
- Purification : Column chromatography or recrystallization ensures high purity, monitored by TLC .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent integration (e.g., furan-methyl protons at δ 4.5–5.0 ppm, thiazole carbons at δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
- Anticancer screening : NCI-60 cell line panel testing for GI₅₀ values, with follow-up mechanistic studies (e.g., apoptosis via flow cytometry) .
- Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of substrate conversion) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent and temperature control : Using polar aprotic solvents (e.g., DMF) at 60–80°C enhances sulfonylation efficiency .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps .
- Stoichiometric adjustments : Excess furan-2-ylmethyl bromide (1.2–1.5 eq) ensures complete alkylation .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Compare analogs with modified furan (e.g., 3-furan vs. 2-furan), sulfonamide groups (e.g., aryl vs. alkyl), or thiazole substituents .
- Bioactivity correlation : Use regression models to link electronic parameters (Hammett σ values) or lipophilicity (logP) with IC₅₀ data .
- Crystallography : X-ray diffraction reveals conformational preferences influencing target binding .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm antiproliferative effects via both MTT and clonogenic assays .
- Metabolic stability testing : Evaluate compound degradation in serum to rule out false negatives .
Q. What computational methods predict the compound’s electronic properties and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina, guided by crystallographic data .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
